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Compound of Interest

Compound Name: [Pro9]-Substance P

Cat. No.: B1581378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to [Pro9]-Substance P
[Pro9]-Substance P is a potent and selective agonist for the neurokinin-1 (NK1) receptor, a

member of the tachykinin receptor subfamily.[1] Substance P is an undecapeptide

neuropeptide involved in various physiological processes, including pain transmission,

inflammation, and smooth muscle contraction.[2] The substitution of proline at position 9 in the

substance P sequence confers enhanced selectivity for the NK1 receptor over other tachykinin

receptors (NK2 and NK3). This high selectivity makes [Pro9]-Substance P an invaluable tool

for researchers studying the specific roles and signaling pathways of the NK1 receptor.

Mechanism of Action
As a G protein-coupled receptor (GPCR), the NK1 receptor, upon activation by an agonist such

as [Pro9]-Substance P, primarily couples to Gαq/11. This initiates a signaling cascade

involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the

endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events

lead to a variety of cellular responses.
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Data Presentation
The following tables summarize key quantitative data for [Pro9]-Substance P and other

relevant ligands for the NK1 receptor, providing a basis for experimental design and

comparison.

Table 1: Receptor Binding Affinity of NK1 Receptor Ligands

Ligand
Receptor/Ti
ssue
Source

Radioligand Kd (nM)
Bmax
(fmol/mg
protein)

Reference

[Pro9]-

Substance P

Rat brain

membranes
[3H][Pro9]-SP 1.48 29.7 [3]

Substance P

Human NK1-

CHO

membranes

[3H]-SP 0.4 - [4]

Aprepitant
Human NK1

Receptor
- 0.1 -

Table 2: Functional Potency of NK1 Receptor Agonists
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Agonist Assay
Cell
Line/Tissue

EC50 (nM) Reference

[Pro9]-Substance

P

Inositol

Phosphate

Formation

Mouse cortical

glial cells
0.93 ± 0.07 [1]

Substance P

Inositol

Phosphate

Formation

Mouse cortical

glial cells
0.45 ± 0.06 [1]

Septide
NK1 Receptor

Endocytosis

Guinea-pig

myenteric

neurons

8.5 ± 1.9 [5]

Table 3: Inhibitory Constants of NK1 Receptor Antagonists

Antagonist Radioligand
Cell
Line/Tissue

Ki (nM) Reference

CP-99994
[3H]-Substance

P

hNK1-CHO

membranes
0.2 [4]

MEN-10581
[3H]-Substance

P

hNK1-CHO

membranes
1.5 [4]

Aprepitant
[3H]-Substance

P

hNK1-CHO

membranes
0.2 [4]

Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of [Pro9]-Substance P
are provided below.

Protocol 1: Radioligand Receptor Binding Assay
This protocol describes a filtration binding assay to determine the affinity (Kd) and density

(Bmax) of [Pro9]-Substance P binding to the NK1 receptor.
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Materials:

Cells or tissues expressing the NK1 receptor (e.g., CHO-K1 cells stably expressing human

NK1R).

[3H][Pro9]-Substance P (specific activity ~75 Ci/mmol).

Unlabeled Substance P.

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and protease inhibitors

(e.g., 40 µg/mL bacitracin).

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters (e.g., Whatman GF/B).

Filtration apparatus.

Scintillation vials and scintillation cocktail.

Scintillation counter.

Procedure:

Membrane Preparation:

Homogenize cells or tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and

centrifuge at low speed to remove nuclei and cellular debris.

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

Wash the membrane pellet and resuspend in binding buffer. Determine protein

concentration using a standard method (e.g., BCA assay).

Binding Assay:

In a 96-well plate, add the following to each well in a final volume of 250 µL:

50 µL of various concentrations of [3H][Pro9]-Substance P (e.g., 0.1-10 nM).
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50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled

Substance P (e.g., 1 µM, for non-specific binding).

150 µL of the membrane preparation (typically 10-50 µg of protein).

Incubate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

Filtration:

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound

radioligand.

Quantification:

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

Measure the radioactivity in a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Analyze the data using non-linear regression to determine the Kd and Bmax values.

Protocol 2: Inositol Phosphate Accumulation Assay
This protocol measures the functional activity of [Pro9]-Substance P by quantifying the

accumulation of inositol phosphates (IPs), a downstream product of NK1 receptor activation.

Materials:

Cells expressing the NK1 receptor (e.g., HEK293 or CHO cells).

myo-[3H]inositol.

Inositol-free culture medium.
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[Pro9]-Substance P.

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.

Lysis Buffer: 0.5 M Perchloric acid.

Anion-exchange chromatography columns (e.g., Dowex AG1-X8).

Elution Buffers: Formic acid/ammonium formate gradients.

Scintillation counter.

Procedure:

Cell Labeling:

Plate cells in 24-well plates and grow to near confluency.

Wash the cells with inositol-free medium and then incubate overnight in inositol-free

medium containing myo-[3H]inositol (1-2 µCi/mL) to label the cellular phosphoinositide

pools.

Stimulation:

Wash the labeled cells with HBSS.

Pre-incubate the cells with Stimulation Buffer for 15-30 minutes at 37°C. LiCl inhibits

inositol monophosphatases, leading to the accumulation of IPs.

Add varying concentrations of [Pro9]-Substance P and incubate for 30-60 minutes at

37°C.

Extraction of Inositol Phosphates:

Terminate the stimulation by aspirating the medium and adding ice-cold Lysis Buffer.

Incubate on ice for 30 minutes.

Neutralize the extracts with a suitable base (e.g., KOH).
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Separation of Inositol Phosphates:

Apply the neutralized extracts to the anion-exchange columns.

Wash the columns to remove free inositol.

Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1

M formic acid).

Quantification:

Add the eluates to scintillation vials with scintillation cocktail.

Measure the radioactivity in a scintillation counter.

Data Analysis:

Plot the amount of [3H]inositol phosphates accumulated as a function of the [Pro9]-
Substance P concentration.

Use non-linear regression to determine the EC50 value.

Protocol 3: Calcium Mobilization Assay
This protocol uses a fluorescent calcium indicator to measure the transient increase in

intracellular calcium concentration following NK1 receptor activation by [Pro9]-Substance P.

Materials:

Cells expressing the NK1 receptor (e.g., CHO-NK1 cells).

Fluo-4 AM calcium indicator dye.

Pluronic F-127.

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

[Pro9]-Substance P.
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A fluorescence microplate reader with automated injection capabilities (e.g., FlexStation).

Procedure:

Cell Plating:

Plate cells in a black-walled, clear-bottom 96-well or 384-well plate and grow overnight.

Dye Loading:

Prepare a loading solution of Fluo-4 AM (typically 2-4 µM) in Assay Buffer, containing

Pluronic F-127 (0.02-0.04%) to aid dye solubilization.

Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

Incubate for 30-60 minutes at 37°C, followed by 15-30 minutes at room temperature,

protected from light.

Calcium Measurement:

Wash the cells once with Assay Buffer.

Place the plate in the fluorescence microplate reader.

Set the instrument to measure fluorescence (Excitation: ~494 nm, Emission: ~516 nm)

over time.

Establish a baseline fluorescence reading for each well.

Use the instrument's automated injector to add varying concentrations of [Pro9]-
Substance P to the wells.

Continue to record the fluorescence intensity for 1-2 minutes to capture the peak calcium

response.

Data Analysis:
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Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from

the peak fluorescence.

Plot ΔF as a function of the [Pro9]-Substance P concentration.

Use non-linear regression to determine the EC50 value.

Protocol 4: In Vivo Behavioral Assessment - Open Field
Test
This protocol assesses the effects of centrally administered [Pro9]-Substance P on locomotor

activity and exploratory behavior in rodents.
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Materials:

Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

Stereotaxic apparatus for intracerebroventricular (ICV) cannula implantation.

[Pro9]-Substance P dissolved in sterile saline or artificial cerebrospinal fluid (aCSF).

Vehicle control (saline or aCSF).

Open field arena (a square or circular enclosure with walls).

Video camera and tracking software for automated behavioral analysis.

Procedure:

Animal Surgery (optional, for chronic studies):

Anesthetize the animal and place it in a stereotaxic frame.

Implant a guide cannula into a cerebral ventricle (e.g., the lateral ventricle) according to

stereotaxic coordinates.

Allow the animal to recover for at least one week.

Habituation:

Habituate the animals to the testing room for at least 30 minutes before the experiment.

Handle the animals for a few days prior to the test to reduce stress.

Drug Administration:

Gently restrain the animal and inject a specific dose of [Pro9]-Substance P or vehicle

through the ICV cannula. For acute studies without a cannula, direct ICV injections can be

performed under light anesthesia.

Open Field Test:
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Immediately after the injection, place the animal in the center of the open field arena.

Record the animal's behavior for a set period (e.g., 15-30 minutes).

Behavioral Analysis:

Use the video tracking software to analyze various behavioral parameters, including:

Total distance traveled: A measure of general locomotor activity.

Time spent in the center zone: An indicator of anxiety-like behavior (less time in the

center suggests higher anxiety).

Rearing frequency: A measure of exploratory behavior.

Grooming behavior: Can be altered by neuropeptides.

Data Analysis:

Compare the behavioral parameters between the [Pro9]-Substance P-treated group and

the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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